![molecular formula C26H37N5O6 B14362039 N-[(Benzyloxy)carbonyl]-L-leucyl-L-leucyl-L-histidine CAS No. 90710-02-4](/img/structure/B14362039.png)
N-[(Benzyloxy)carbonyl]-L-leucyl-L-leucyl-L-histidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(Benzyloxy)carbonyl]-L-leucyl-L-leucyl-L-histidine is a synthetic tripeptide composed of three amino acids: leucine, leucine, and histidine The compound is characterized by the presence of a benzyloxycarbonyl group, which serves as a protective group for the amino terminus
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Benzyloxy)carbonyl]-L-leucyl-L-leucyl-L-histidine typically involves the stepwise coupling of the amino acids leucine, leucine, and histidine. The benzyloxycarbonyl group is introduced to protect the amino terminus during the synthesis. The general synthetic route includes:
Coupling of L-leucine and L-leucine: The first step involves the coupling of two L-leucine molecules using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like N-methylmorpholine (NMM).
Introduction of the benzyloxycarbonyl group: The benzyloxycarbonyl group is introduced to the amino terminus of the dipeptide using benzyloxycarbonyl chloride in the presence of a base.
Coupling with L-histidine: The final step involves the coupling of the protected dipeptide with L-histidine using a coupling reagent like DCC or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used for purification.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(Benzyloxy)carbonyl]-L-leucyl-L-leucyl-L-histidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The benzyloxycarbonyl group can be substituted with other protective groups or functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Benzyloxycarbonyl chloride, trifluoroacetic acid.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the tripeptide, while reduction may yield reduced derivatives.
Wissenschaftliche Forschungsanwendungen
N-[(Benzyloxy)carbonyl]-L-leucyl-L-leucyl-L-histidine has several scientific research applications, including:
Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide chemistry.
Biology: Investigated for its potential role in biological processes and as a tool for studying protein-protein interactions.
Medicine: Explored for its potential therapeutic applications, including as a protease inhibitor.
Industry: Utilized in the development of novel materials and as a component in various industrial processes.
Wirkmechanismus
The mechanism of action of N-[(Benzyloxy)carbonyl]-L-leucyl-L-leucyl-L-histidine involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group protects the amino terminus, allowing the compound to interact with enzymes and proteins without being degraded. The leucine and histidine residues play a role in binding to target proteins and modulating their activity. The compound may inhibit proteases by binding to their active sites and preventing substrate access.
Vergleich Mit ähnlichen Verbindungen
N-[(Benzyloxy)carbonyl]-L-leucyl-L-leucyl-L-histidine can be compared with other similar compounds, such as:
N-[(Benzyloxy)carbonyl]-L-leucyl-L-leucyl-L-leucinal: A tripeptide with similar protective groups but different amino acid composition.
N-[(Benzyloxy)carbonyl]-L-leucyl-L-leucyl-L-serine: Another tripeptide with a different amino acid at the third position.
N-[(Benzyloxy)carbonyl]-L-leucyl-L-leucyl-L-proline: A tripeptide with proline instead of histidine.
The uniqueness of this compound lies in its specific amino acid sequence and the presence of the benzyloxycarbonyl protective group, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
90710-02-4 |
|---|---|
Molekularformel |
C26H37N5O6 |
Molekulargewicht |
515.6 g/mol |
IUPAC-Name |
(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-4-methyl-2-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]pentanoyl]amino]propanoic acid |
InChI |
InChI=1S/C26H37N5O6/c1-16(2)10-20(23(32)30-22(25(34)35)12-19-13-27-15-28-19)29-24(33)21(11-17(3)4)31-26(36)37-14-18-8-6-5-7-9-18/h5-9,13,15-17,20-22H,10-12,14H2,1-4H3,(H,27,28)(H,29,33)(H,30,32)(H,31,36)(H,34,35)/t20-,21-,22-/m0/s1 |
InChI-Schlüssel |
SPCPFZGNUSXTKV-FKBYEOEOSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)OCC2=CC=CC=C2 |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)C(CC(C)C)NC(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[Diethylaminooxy(hydroxy)phosphoryl]acetic acid;hydrochloride](/img/structure/B14361960.png)
![5-[(1H-Inden-5-yl)oxy]pentanoic acid](/img/structure/B14361965.png)
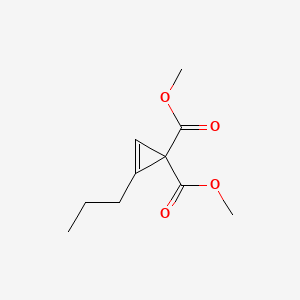
![N-[(5-Chloro-2-nitrophenyl)methylidene]hydroxylamine](/img/structure/B14361975.png)
![[4-(Methanesulfinyl)butoxy]benzene](/img/structure/B14361984.png)
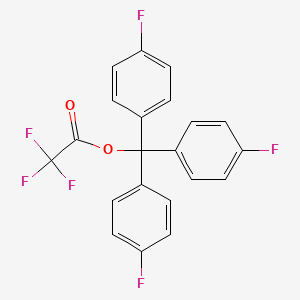
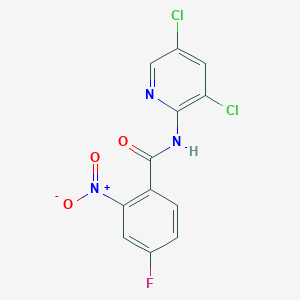
![(E,E)-1,1'-Oxybis[(4-methoxyphenyl)diazene]](/img/structure/B14362018.png)
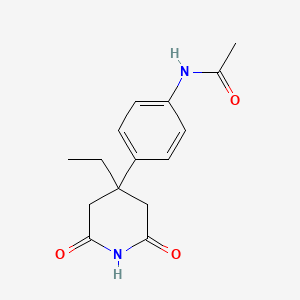
![3-{[2-(4-Ethoxyphenyl)-2-methylpropoxy]methyl}-2-methyl-1,1'-biphenyl](/img/structure/B14362029.png)
![(1S,2S,4R)-1,4,5,6-tetrachlorobicyclo[2.2.1]hept-5-en-2-ol](/img/structure/B14362031.png)
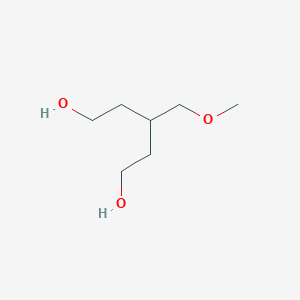
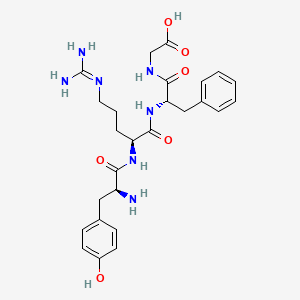
![2-[2-[(Z)-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid](/img/structure/B14362059.png)
